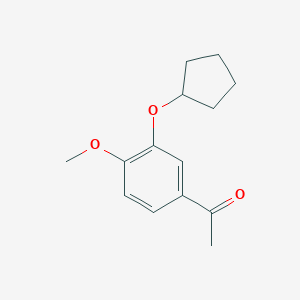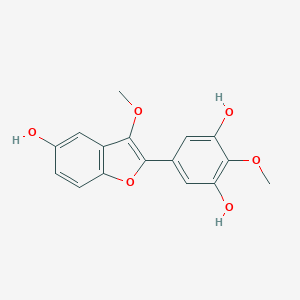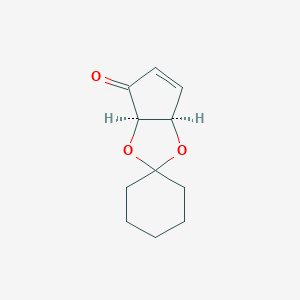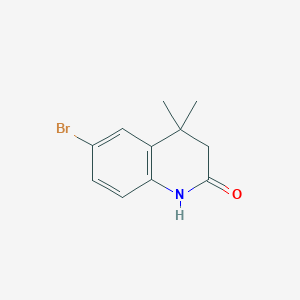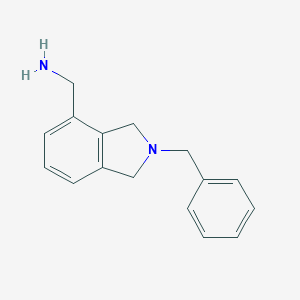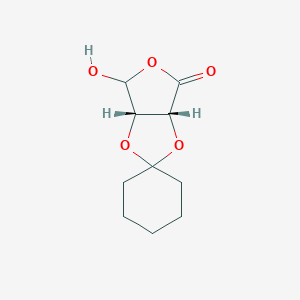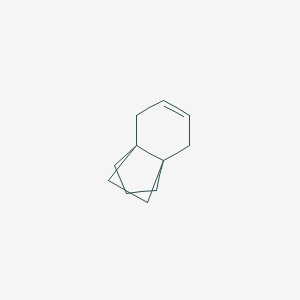
Tricyclo(4.3.2.0(1,6))undeca-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(4.3.2.0(1,6))undeca-3-ene, also known as TCU, is a bicyclic organic compound that has attracted significant research interest due to its unique chemical properties and potential applications in various fields. TCU is a highly strained molecule that is characterized by its rigid and stable structure, which makes it an ideal candidate for use in chemical synthesis, catalysis, and drug discovery. In
作用機序
The mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene is not well understood, but it is believed to interact with various enzymes and proteins in the body. Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects. Further research is needed to elucidate the exact mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene.
生化学的および生理学的効果
Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to have various biochemical and physiological effects. In animal studies, Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Tricyclo(4.3.2.0(1,6))undeca-3-ene has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of Tricyclo(4.3.2.0(1,6))undeca-3-ene is its highly strained and stable structure, which makes it an ideal candidate for use in various chemical reactions. Tricyclo(4.3.2.0(1,6))undeca-3-ene also has potential applications in drug discovery, where it can be used as a scaffold for the design of new drugs. However, Tricyclo(4.3.2.0(1,6))undeca-3-ene is a highly reactive molecule and can be challenging to work with in the laboratory. Additionally, the synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is a challenging task, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on Tricyclo(4.3.2.0(1,6))undeca-3-ene. One area of research is the development of new synthesis methods for Tricyclo(4.3.2.0(1,6))undeca-3-ene, which could improve the yield and efficiency of the process. Another area of research is the elucidation of the mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene, which could provide insights into its potential therapeutic effects. Additionally, further research is needed to explore the potential applications of Tricyclo(4.3.2.0(1,6))undeca-3-ene in drug discovery, catalysis, and other fields.
合成法
The synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is a challenging task due to the highly strained nature of the molecule. Currently, there are several methods available for the synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with 1,3-cyclohexadiene in the presence of a catalyst. Another method is the thermal rearrangement of bicyclo[3.2.0]hept-2-ene, which yields Tricyclo(4.3.2.0(1,6))undeca-3-ene as a byproduct. The synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is an area of active research, and new methods are continually being developed to improve the yield and efficiency of the process.
科学的研究の応用
Tricyclo(4.3.2.0(1,6))undeca-3-ene has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis, where Tricyclo(4.3.2.0(1,6))undeca-3-ene can be used as a building block for the synthesis of complex organic molecules. Tricyclo(4.3.2.0(1,6))undeca-3-ene has also been shown to have catalytic properties, making it a useful catalyst in various chemical reactions. In addition, Tricyclo(4.3.2.0(1,6))undeca-3-ene has potential applications in drug discovery, where it can be used as a scaffold for the design of new drugs.
特性
CAS番号 |
136630-09-6 |
|---|---|
製品名 |
Tricyclo(4.3.2.0(1,6))undeca-3-ene |
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
tricyclo[4.3.2.01,6]undec-3-ene |
InChI |
InChI=1S/C11H16/c1-2-5-11-7-3-6-10(11,4-1)8-9-11/h1-2H,3-9H2 |
InChIキー |
AEVSDMKEZBQELO-UHFFFAOYSA-N |
SMILES |
C1CC23CCC2(C1)CC=CC3 |
正規SMILES |
C1CC23CCC2(C1)CC=CC3 |
同義語 |
Tricyclo(4.3.2.0(1,6))undeca-3-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



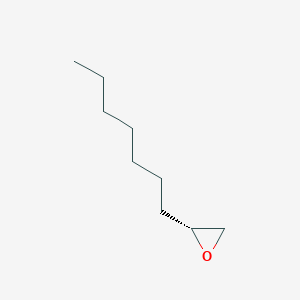
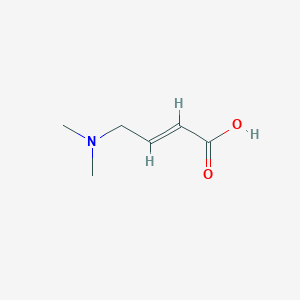
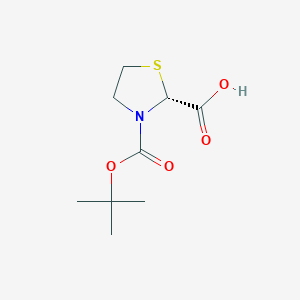
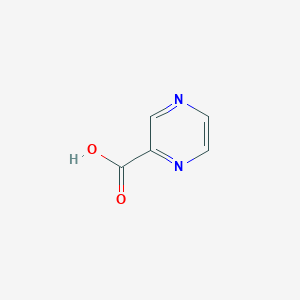
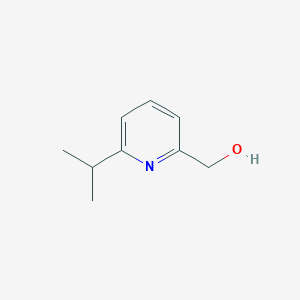
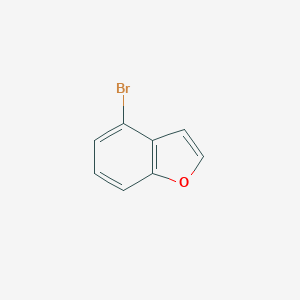
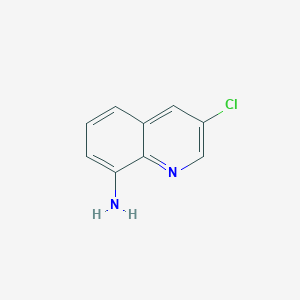
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
